1,3,5-Tris(dichloromethyl)benzene
Overview
Description
1,3,5-Tris(dichloromethyl)benzene is a hexasubstituted benzene derivative characterized by the presence of three dichloromethyl groups attached to the benzene ring at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(dichloromethyl)benzene can be synthesized through the Friedel-Crafts alkylation of 1,3,5-tribromobenzene with chloroform. The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or tin(IV) chloride (SnCl4). The reaction proceeds as follows:
Starting Material: 1,3,5-tribromobenzene
Reagent: Chloroform (CHCl3)
Catalyst: Aluminum chloride (AlCl3) or tin(IV) chloride (SnCl4)
Solvent: Methylene chloride (CH2Cl2)
Reaction Conditions: The reaction mixture is cooled to 0°C, and the catalyst is added slowly to avoid excessive heat generation. The reaction is allowed to proceed at room temperature for several hours.
The product, this compound, can be isolated by crystallization from petroleum ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(dichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The dichloromethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,3,5-tris(methyl)benzene.
Substitution: The dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3,5-tris(formyl)benzene or 1,3,5-tris(carboxy)benzene.
Reduction: Formation of 1,3,5-tris(methyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
1,3,5-Tris(dichloromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of polyfunctional aromatic compounds and conjugated star-shaped or dendritic oligomers.
Materials Science: Employed in the development of polycyclic aromatic compounds, fullerene derivatives, and graphyne.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1,3,5-tris(dichloromethyl)benzene involves its ability to undergo various chemical transformations due to the presence of reactive dichloromethyl groups. These groups can participate in oxidation, reduction, and substitution reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(chloromethyl)benzene: Similar structure but with chloromethyl groups instead of dichloromethyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of dichloromethyl groups.
1,3,5-Tris(methyl)benzene: Contains methyl groups instead of dichloromethyl groups.
Uniqueness
1,3,5-Tris(dichloromethyl)benzene is unique due to the presence of dichloromethyl groups, which impart distinct reactivity and chemical properties. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
1,3,5-tris(dichloromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLYFBKTANVRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)Cl)C(Cl)Cl)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205246 | |
Record name | 1,3,5-Tris(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56682-87-2 | |
Record name | 1,3,5-Tris(dichloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056682872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Tris(dichloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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